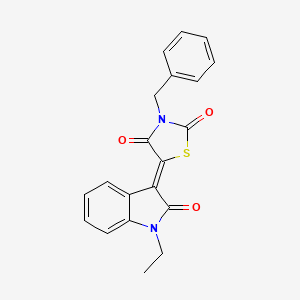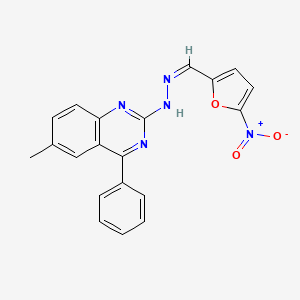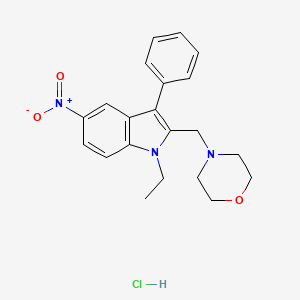![molecular formula C22H29NO2 B3908752 N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide CAS No. 6045-34-7](/img/structure/B3908752.png)
N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide
Overview
Description
N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide, also known as AEM, is a chemical compound that has been extensively studied for its potential use in scientific research. AEM is a synthetic compound that can be synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the NF-kappaB pathway and the MAPK pathway. N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit the activity of COX-2 and 5-LOX.
Advantages and Limitations for Lab Experiments
N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide has several advantages for use in lab experiments, including its high potency, its ability to inhibit various cellular pathways, and its potential therapeutic applications. However, N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide also has several limitations, including its high cost, its complex synthesis method, and its potential toxicity.
Future Directions
There are several future directions for the study of N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the development of more potent and selective analogs of N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide may lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide is a synthetic compound that has been extensively studied for its potential use in scientific research. N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide has also been shown to have potential therapeutic applications in the treatment of various diseases. While N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide has several advantages for use in lab experiments, it also has several limitations, including its high cost and potential toxicity. Future research on N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide may lead to the development of new drugs with improved efficacy and safety profiles.
Scientific Research Applications
N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been studied extensively for its potential use in scientific research. N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
properties
IUPAC Name |
(E)-N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-25-20-5-2-16(3-6-20)4-7-21(24)23-9-8-22-13-17-10-18(14-22)12-19(11-17)15-22/h2-7,17-19H,8-15H2,1H3,(H,23,24)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIXSTSCWHUDQN-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417383 | |
| Record name | ZINC03896894 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6045-34-7 | |
| Record name | ZINC03896894 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{4-[3-(2,4-dichlorophenyl)acryloyl]phenyl}butanamide](/img/structure/B3908692.png)
![5-imino-N-methyl-3-nitro-5H-dipyrido[1,2-a:3',2'-e]pyrimidin-4-amine](/img/structure/B3908693.png)
![3-[3-(4-bromophenyl)acryloyl]-6-methyl-4-phenyl-2(1H)-quinolinone](/img/structure/B3908708.png)
![2-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3908715.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(5-hydroxy-2-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3908721.png)

amine](/img/structure/B3908740.png)
![4-benzyl-2-[(3-isobutyl-1H-1,2,4-triazol-5-yl)methyl]phthalazin-1(2H)-one](/img/structure/B3908748.png)
![1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-chloro-2-thienyl)ethylidene]hydrazonothiocarbamate](/img/structure/B3908759.png)
![1-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone (4-nitrophenyl)hydrazone](/img/structure/B3908772.png)
![3-methyl-1-(phenylsulfonyl)-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone]](/img/structure/B3908776.png)
